beta-D-Fructose 6-phosphate

Beschreibung

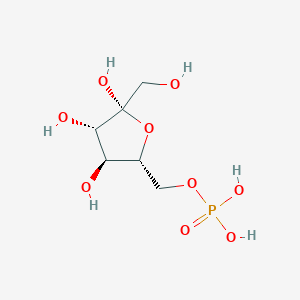

Structure

3D Structure

Eigenschaften

IUPAC Name |

[(2R,3S,4S,5R)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O9P/c7-2-6(10)5(9)4(8)3(15-6)1-14-16(11,12)13/h3-5,7-10H,1-2H2,(H2,11,12,13)/t3-,4-,5+,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGWGXPAPYGQALX-ARQDHWQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)(CO)O)O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@](O1)(CO)O)O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90889361 | |

| Record name | D-Fructose, 6-(dihydrogen phosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90889361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Beta-D-Fructose 6-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003971 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

643-13-0 | |

| Record name | D-Fructose, 6-(dihydrogen phosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90889361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Pivotal Role of β-D-Fructose 6-Phosphate in Glycolysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the critical role of β-D-fructose 6-phosphate (F6P) in the glycolytic pathway. As a key metabolic intermediate, F6P stands at a crucial regulatory juncture, dictating the flux of glucose towards energy production or alternative biosynthetic pathways. This document details the enzymatic conversion of F6P, the intricate allosteric regulation of phosphofructokinase-1 (PFK-1), and the significant influence of signaling molecules, particularly fructose 2,6-bisphosphate. Quantitative data on enzyme kinetics and metabolite concentrations are presented for comparative analysis. Furthermore, detailed experimental protocols for the assessment of PFK-1 activity and the quantification of F6P are provided to facilitate further research and drug development efforts targeting glycolytic control points.

Introduction

Glycolysis, the metabolic pathway that converts glucose into pyruvate, is fundamental to cellular energy production. Within this cascade of reactions, the phosphorylation of fructose 6-phosphate to fructose 1,6-bisphosphate represents the first committed and irreversible step, earmarking glucose for catabolism through glycolysis.[1][2] This pivotal reaction is catalyzed by the allosteric enzyme phosphofructokinase-1 (PFK-1).[1][2] The regulation of PFK-1 activity is a master control point for glycolysis, exquisitely sensitive to the energy status of the cell and hormonal signals. Fructose 6-phosphate, the substrate for this reaction, is therefore a central molecule whose metabolic fate is tightly controlled. Understanding the multifaceted role of F6P and the regulation of its conversion is paramount for researchers in metabolic diseases and for professionals in drug development seeking to modulate glycolytic flux in pathologies such as cancer and diabetes.

The Position of β-D-Fructose 6-Phosphate in Glycolysis

β-D-fructose 6-phosphate is formed from glucose 6-phosphate, the product of the initial phosphorylation of glucose upon its entry into the cell, in a reversible isomerization reaction catalyzed by phosphoglucose isomerase. Its primary fate in glycolysis is its phosphorylation to fructose 1,6-bisphosphate by PFK-1, an ATP-dependent reaction.[1] This step is a critical control point; before this, glucose-6-phosphate can be diverted into the pentose phosphate pathway or be converted to glucose-1-phosphate for glycogen synthesis. The conversion of F6P to fructose 1,6-bisphosphate effectively traps the carbohydrate in the glycolytic pathway.[1]

Enzymatic Regulation at the Fructose 6-Phosphate Juncture

The conversion of fructose 6-phosphate is predominantly regulated by the activity of PFK-1. PFK-1 is a tetrameric enzyme subject to complex allosteric regulation by a variety of cellular metabolites that signal the energy state of the cell.

Allosteric Regulation of Phosphofructokinase-1 (PFK-1)

PFK-1 activity is inhibited by high levels of ATP and citrate.[1][2] ATP, a substrate for the reaction, also binds to an allosteric inhibitory site on the enzyme when cellular energy levels are high.[2][3] This binding increases the enzyme's Michaelis constant (Km) for fructose 6-phosphate, thereby reducing its activity.[3] Citrate, an intermediate of the citric acid cycle, also acts as an allosteric inhibitor, signaling an abundance of biosynthetic precursors and energy.

Conversely, PFK-1 is allosterically activated by AMP and ADP.[2] When the cell's energy charge is low, the concentration of AMP rises, which binds to an allosteric site on PFK-1 and alleviates the inhibitory effect of ATP.[2]

The Role of Fructose 2,6-Bisphosphate

The most potent allosteric activator of PFK-1 is fructose 2,6-bisphosphate (F2,6BP).[1] F2,6BP dramatically increases the affinity of PFK-1 for its substrate, fructose 6-phosphate, and diminishes the inhibitory effect of ATP.[1] The concentration of F2,6BP is, in turn, regulated by the bifunctional enzyme phosphofructokinase-2/fructose-2,6-bisphosphatase (PFK-2/FBPase-2). This enzyme has both kinase activity (synthesizing F2,6BP from fructose 6-phosphate) and phosphatase activity (degrading F2,6BP back to fructose 6-phosphate).

The activity of PFK-2/FBPase-2 is under hormonal control. Insulin, released in response to high blood glucose, leads to the dephosphorylation and activation of the PFK-2 domain, increasing F2,6BP levels and stimulating glycolysis. Conversely, glucagon, released during periods of low blood glucose, activates a cAMP-dependent protein kinase that phosphorylates PFK-2/FBPase-2. This phosphorylation inactivates the kinase domain and activates the phosphatase domain, leading to a decrease in F2,6BP levels and an inhibition of glycolysis.

Quantitative Data

Kinetic Parameters of Phosphofructokinase-1

The following table summarizes the kinetic parameters for PFK-1 from various sources. It is important to note that these values can vary depending on the organism, tissue, and experimental conditions.

| Parameter | Substrate/Effector | Organism/Tissue | Value | Reference |

| Km | Fructose 6-phosphate | Setaria cervi | 1.05 mM | [2] |

| Km | ATP (substrate) | Setaria cervi | 3 µM | [2] |

| Km | ATP (substrate) | Phosphofructokinase | 0.020 mM - 0.032 mM | [4] |

| K0.5 | Fructose 6-phosphate | Aedes aegypti | 1.48 ± 0.22 mM | [5] |

| Ki | ATP (inhibitor) | - | - | - |

| Ki | Citrate | - | - | - |

| Ka | AMP | - | - | - |

| Ka | Fructose 2,6-bisphosphate | - | - | - |

Note: Further research is required to populate all fields with specific values and their corresponding references.

Intracellular Metabolite Concentrations

The intracellular concentrations of glycolytic intermediates provide a physiological context for the kinetic parameters of the enzymes.

| Metabolite | Cell Type/Organism | Condition | Concentration | Reference |

| Fructose 6-phosphate | Leishmania major promastigotes | Aerobic (95% O2) | ~1.5 nmol/mg protein | [6] |

| Fructose 6-phosphate | Leishmania major promastigotes | Low O2 (10%) | ~1 nmol/mg protein | [6] |

| Glucose 6-phosphate | Leishmania major promastigotes | Aerobic (95% O2) | ~12 nmol/mg protein | [6] |

| Glucose 6-phosphate | Leishmania major promastigotes | Low O2 (10%) | ~8 nmol/mg protein | [6] |

Experimental Protocols

Phosphofructokinase-1 (PFK-1) Activity Assay

This protocol describes a coupled enzyme assay to determine PFK-1 activity by measuring the rate of NADH oxidation.[7][8][9]

Materials:

-

Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM KCl, 10 mM MgCl2, 1 mM DTT.[7]

-

Substrate Solution: 100 mM Fructose 6-phosphate.

-

ATP Solution: 100 mM ATP.

-

Coupling Enzymes: Aldolase (0.675 units/ml), triosephosphate isomerase (5 units/ml), and glycerol-3-phosphate dehydrogenase (2 units/ml).[7]

-

NADH Solution: 15 mM NADH.

-

Sample: Purified PFK-1 or cell/tissue lysate.

-

96-well microplate.

-

Microplate reader capable of measuring absorbance at 340 nm.

Procedure:

-

Prepare a reaction mixture containing Assay Buffer, Coupling Enzymes, and NADH solution in each well of the microplate.

-

Add the sample (purified enzyme or lysate) to the wells.

-

Initiate the reaction by adding the Substrate Solution (Fructose 6-phosphate) and ATP Solution.

-

Immediately measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C). The rate of NADH oxidation is proportional to the PFK-1 activity.

-

Calculate the PFK-1 activity based on the rate of change in absorbance and the molar extinction coefficient of NADH (6220 M-1cm-1). One unit of PFK activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of fructose 1,6-bisphosphate per minute.[1]

Quantification of β-D-Fructose 6-Phosphate by LC-MS

This protocol outlines a liquid chromatography-mass spectrometry (LC-MS) method for the sensitive and specific quantification of fructose 6-phosphate in biological samples.[10][11][12]

Materials:

-

LC-MS system (e.g., UFLC with a mass spectrometer).

-

HILIC column (e.g., Shodex HILICpak VT-50 2D).[13]

-

Mobile Phase A: 100 mM ammonium formate in 10% acetonitrile.[12]

-

Mobile Phase B: 1% formic acid in 75% acetonitrile.[12]

-

Fructose 6-phosphate standard.

-

Sample: Cell or tissue extract.

-

Extraction Solvent: 80% methanol.

Procedure:

-

Sample Preparation: Homogenize tissue or lyse cells in ice-cold 80% methanol to precipitate proteins and extract metabolites. Centrifuge to remove debris.

-

LC Separation: Inject the supernatant onto the HILIC column. Elute the metabolites using a gradient of Mobile Phase A and B.

-

MS Detection: Detect fructose 6-phosphate using the mass spectrometer in negative ion mode, monitoring for its specific mass-to-charge ratio (m/z).

-

Quantification: Generate a standard curve using known concentrations of the fructose 6-phosphate standard. Quantify the amount of fructose 6-phosphate in the samples by comparing their peak areas to the standard curve.

Visualizations

Signaling Pathway of PFK-1 Regulation

Caption: Allosteric regulation of PFK-1 by cellular energy signals and hormonal control via F2,6BP.

Experimental Workflow for PFK-1 Kinetic Analysis

Caption: Workflow for determining the kinetic parameters of PFK-1.

Logical Relationship of Glycolytic Flux Control

Caption: Logical control of glycolytic flux centered on PFK-1 activity.

Conclusion

β-D-fructose 6-phosphate is a metabolite of paramount importance in glycolysis, situated at the gateway to the committed steps of this central metabolic pathway. The intricate regulation of its conversion to fructose 1,6-bisphosphate by PFK-1 underscores the cell's remarkable ability to adapt its energy production to its physiological needs. The allosteric control by ATP, AMP, citrate, and the potent activator fructose 2,6-bisphosphate provides multiple layers of regulation that are responsive to both intracellular energy status and extracellular hormonal signals. For researchers and drug development professionals, the F6P-PFK-1 nexus represents a prime target for therapeutic intervention in a host of metabolic diseases. A thorough understanding of the kinetics, regulation, and experimental assessment of this crucial step is essential for the development of novel strategies to modulate glycolytic flux for therapeutic benefit.

References

- 1. Structural basis for allosteric regulation of human phosphofructokinase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetic Characterisation of Phosphofructokinase Purified from Setaria cervi: A Bovine Filarial Parasite - PMC [pmc.ncbi.nlm.nih.gov]

- 3. letstalkacademy.com [letstalkacademy.com]

- 4. proteopedia.org [proteopedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Changes in intracellular levels of fructose 2,6-bisphosphate and several glycolytic intermediates in Leishmania major promastigotes as a function of pO2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structures of human phosphofructokinase-1 and atomic basis of cancer-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cohesionbio.com [cohesionbio.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Separation and quantitation of fructose-6-phosphate and fructose-1 ,6-diphosphate by LC-ESI-MS for the evaluation of fructose-1,6-biphosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. shodexhplc.com [shodexhplc.com]

An In-depth Technical Guide to the Metabolic Pathway of beta-D-Fructose 6-Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the metabolic pathways involving beta-D-Fructose 6-phosphate (F6P), a critical intermediate in central carbon metabolism. The document details the core reactions, regulatory mechanisms, and key enzymatic players. Furthermore, it offers in-depth experimental protocols for the quantitative analysis of this pathway and its intermediates, aimed at facilitating advanced research and therapeutic development.

Core Metabolic Pathways of this compound

This compound is a pivotal molecule positioned at the crossroads of glycolysis and the pentose phosphate pathway (PPP), two fundamental processes for energy production and biosynthesis.

Glycolysis

In the glycolytic pathway, F6P is generated from glucose-6-phosphate (G6P) by the enzyme phosphoglucose isomerase (PGI) . This reversible isomerization is a crucial step in preparing the glucose molecule for the subsequent energy-investment phase of glycolysis.[1]

The primary fate of F6P in glycolysis is its phosphorylation to fructose-1,6-bisphosphate (F1,6BP) , a reaction catalyzed by the key regulatory enzyme phosphofructokinase-1 (PFK-1) .[1] This is an irreversible and committed step in glycolysis, making PFK-1 a major point of metabolic control.[1]

Pentose Phosphate Pathway (PPP)

Alternatively, F6P can be shunted into the non-oxidative branch of the pentose phosphate pathway. Here, it is a substrate for the enzyme transketolase , which, along with transaldolase, interconverts pentose phosphates and glycolytic intermediates.[2][3] This pathway is vital for the production of NADPH, which is essential for reductive biosynthesis and antioxidant defense, and for the synthesis of precursors for nucleotides and nucleic acids.[4] The reversible nature of the non-oxidative PPP allows the cell to adapt the output of the pathway to its metabolic needs.

Regulation of the Fructose 6-Phosphate Metabolic Crossroads

The flux of F6P through either glycolysis or the PPP is tightly regulated to meet the cell's energetic and biosynthetic demands. This regulation is primarily centered on the allosteric control of PFK-1.

Allosteric Regulation of Phosphofructokinase-1 (PFK-1)

PFK-1 is a highly regulated allosteric enzyme with multiple activators and inhibitors.[1]

-

Inhibition by ATP and Citrate: High levels of ATP, an indicator of a high energy state in the cell, allosterically inhibit PFK-1 by decreasing its affinity for F6P.[1] Citrate, an intermediate of the citric acid cycle, also acts as an inhibitor, signaling an abundance of biosynthetic precursors.[5][6]

-

Activation by AMP and Fructose 2,6-bisphosphate: Conversely, high levels of AMP, a signal of low energy, activate PFK-1 by counteracting the inhibitory effect of ATP.[1] The most potent allosteric activator of PFK-1 is fructose 2,6-bisphosphate (F2,6BP) .[7] F2,6BP dramatically increases the affinity of PFK-1 for F6P and diminishes the inhibitory effect of ATP.[7]

The Role of Fructose 2,6-bisphosphate (F2,6BP)

The concentration of F2,6BP is controlled by the bifunctional enzyme phosphofructokinase-2/fructose-2,6-bisphosphatase (PFK-2/FBPase-2) . This enzyme has both kinase activity (producing F2,6BP from F6P) and phosphatase activity (degrading F2,6BP). The balance between these two activities is regulated by hormonal signals, primarily through the action of protein kinase A.[1] This regulatory loop allows for fine-tuning of glycolytic flux in response to systemic metabolic signals. In many cancer cells, the concentration of F2,6BP is significantly elevated compared to normal cells.[8]

Quantitative Data on Key Enzymes and Metabolites

The following tables summarize key quantitative data for the enzymes and metabolites involved in the F6P metabolic pathway. These values can vary depending on the specific isoform, tissue, and experimental conditions.

Table 1: Kinetic Parameters of Key Enzymes

| Enzyme | Isoform/Organism | Substrate | K_m / K_0.5 (µM) | Inhibitor | K_i (µM) | Activator | AC_50 (µM) | Reference |

| Phosphofructokinase-1 (PFK-1) | Human Muscle (PFK-M) | Fructose 6-Phosphate | 147 | ATP | - | Fructose 2,6-Bisphosphate | 6.27 | [7] |

| Human Muscle (PFK-M) | ATP | 152 | Citrate | - | [7] | |||

| Human Liver (PFK-L) | Fructose 6-Phosphate | 1360 | ATP | - | Fructose 2,6-Bisphosphate | 0.17 | [7] | |

| Human Liver (PFK-L) | ATP | 160 | Citrate | - | [7] | |||

| Human Platelet (PFK-P) | Fructose 6-Phosphate | 1333 | ATP | - | Fructose 2,6-Bisphosphate | 9.13 | [7] | |

| Human Platelet (PFK-P) | ATP | 276 | Citrate | - | [7] | |||

| Human Glioma | Citrate | 750 | [5] | |||||

| Normal Human Brain | Citrate | 100 | [5] | |||||

| Transketolase | Normal Rat Liver | Erythrose 4-Phosphate | 130 | - | - | - | - | [2] |

| Normal Rat Liver | Fructose 6-Phosphate | 300-350 | - | - | - | - | [2] | |

| Normal Rat Liver | Ribose 5-Phosphate | 300 | - | - | - | - | [2] | |

| Normal Rat Liver | Xylulose 5-Phosphate | 500 | - | - | - | - | [2] | |

| Transaldolase | Normal Rat Liver | Erythrose 4-Phosphate | 130 | - | - | - | - | [2] |

| Normal Rat Liver | Fructose 6-Phosphate | 300-350 | - | - | - | - | [2] |

Table 2: Intracellular Concentrations of Key Metabolites

| Metabolite | Cell Type/Tissue | Condition | Concentration | Reference |

| Fructose 2,6-bisphosphate | Fetal Hepatocytes | - | 1.6 nmol/g cells | [9] |

| Tumor Cells | - | Significantly higher than normal cells | [8] | |

| Fructose | A549 Lung Cancer Cells | After 4h 13C-glucose treatment | Saturation point reached | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the analysis of the F6P metabolic pathway.

Quantification of Fructose 6-Phosphate and other Sugar Phosphates by LC-MS/MS

This protocol describes a method for the sensitive and targeted analysis of sugar phosphates using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a porous graphitic carbon (PGC) column.[11]

4.1.1. Sample Preparation (from Arabidopsis thaliana tissues as an example)

-

Freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder.

-

Extract with 1 ml of a pre-chilled (-20°C) mixture of methanol/chloroform/water (60:20:20 v/v/v).

-

Vortex for 30 seconds and incubate at -20°C for 30 minutes.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Collect the supernatant and store at -80°C until analysis.[11]

4.1.2. LC-MS/MS Analysis

-

LC System: A high-performance liquid chromatography system capable of gradient elution.

-

Column: Hypercarb™ PGC column (e.g., 100 mm × 2.1 mm, 5 µm particle size).

-

Mobile Phase A: 10 mM ammonium carbonate with 0.1% (v/v) formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A suitable gradient to separate the sugar phosphates (e.g., starting with a low percentage of B and increasing over time).

-

Mass Spectrometer: A triple quadrupole or ion trap mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

-

Detection: Use selected reaction monitoring (SRM) for targeted quantification of each sugar phosphate based on their specific precursor and product ion transitions.

4.1.3. Data Analysis

-

Quantify the concentration of each sugar phosphate by comparing the peak area of the analyte in the sample to a standard curve generated from authentic standards.

-

Use software such as Xcalibur for data processing.[11]

Spectrophotometric Assay of Phosphofructokinase-1 (PFK-1) Activity

This coupled enzyme assay measures PFK-1 activity by monitoring the oxidation of NADH at 340 nm.[12][13]

4.2.1. Reagents

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, containing 5 mM MgCl₂, 1 mM dithiothreitol.

-

Substrate Solution: Fructose 6-phosphate.

-

ATP Solution.

-

Coupling Enzyme Mix: Aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase.

-

NADH Solution.

-

Sample: Cell or tissue lysate containing PFK-1.

4.2.2. Procedure

-

Prepare a reaction mixture containing assay buffer, F6P, ATP, coupling enzyme mix, and NADH in a microplate well or cuvette.

-

Add the sample to initiate the reaction.

-

Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer or microplate reader. The rate of NADH oxidation is proportional to the PFK-1 activity.

-

To determine the specific activity, measure the protein concentration of the sample using a standard method (e.g., Bradford assay).

4.2.3. Calculation

-

Calculate the PFK-1 activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). One unit of PFK-1 activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of fructose-1,6-bisphosphate per minute under the specified conditions.

Metabolic Flux Analysis (MFA) using [1,2-¹³C₂]glucose

This protocol outlines a method to distinguish between glycolytic and pentose phosphate pathway flux by tracing the fate of ¹³C-labeled glucose.[14]

4.3.1. Cell Culture and Labeling

-

Culture cells in a medium containing [1,2-¹³C₂]glucose as the sole glucose source.

-

Allow the cells to reach a metabolic and isotopic steady state (typically after several cell doublings).

4.3.2. Metabolite Extraction

-

Rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold saline.

-

Extract intracellular metabolites using a cold solvent, such as 80% methanol.

4.3.3. GC-MS or LC-MS/MS Analysis

-

Analyze the isotopic labeling patterns of key downstream metabolites, such as lactate and ribose-5-phosphate, using gas chromatography-mass spectrometry (GC-MS) or LC-MS/MS.

4.3.4. Data Analysis and Flux Calculation

-

Metabolism of [1,2-¹³C₂]glucose through glycolysis will result in lactate labeled on two carbons (M+2).

-

Entry into the oxidative PPP will lead to the loss of the ¹³C label from the first carbon, resulting in singly labeled (M+1) or unlabeled (M+0) downstream metabolites.[14]

-

Use metabolic flux analysis software (e.g., INCA, Metran) to fit the measured mass isotopomer distributions to a metabolic model and calculate the relative flux through glycolysis and the PPP.

Visualizations of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the core metabolic pathways and experimental workflows described in this guide.

Caption: Core metabolic fate of this compound.

References

- 1. Phosphofructokinase 1 - Wikipedia [en.wikipedia.org]

- 2. Behavior of transaldolase (EC 2.2.1.2) and transketolase (EC 2.2.1.1) Activities in normal, neoplastic, differentiating, and regenerating liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. benchchem.com [benchchem.com]

- 5. Evolution of Allosteric Citrate Binding Sites on 6-phosphofructo-1-kinase | PLOS One [journals.plos.org]

- 6. Citrate Inhibition-Resistant Form of 6-Phosphofructo-1-Kinase from Aspergillus niger - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biochemical and transcript level differences between the three human phosphofructokinases show optimisation of each isoform for specific metabolic niches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fructose 2,6-Bisphosphate in Cancer Cell Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. AKR1B1-dependent fructose metabolism enhances malignancy of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dacemirror.sci-hub.box [dacemirror.sci-hub.box]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. cohesionbio.com [cohesionbio.com]

- 14. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of β-D-Fructose 6-Phosphate at the Crossroads of the Pentose Phosphate Pathway and Glycolysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pentose phosphate pathway (PPP) is a critical metabolic route that operates in parallel with glycolysis, providing essential precursors for nucleotide biosynthesis and the primary cellular reductant, NADPH. At the heart of the interplay between these two fundamental pathways lies β-D-fructose 6-phosphate (F6P), a key intermediate that serves as a crucial hub for regulating carbon flux based on the metabolic demands of the cell. This technical guide provides a comprehensive overview of the function of F6P in the non-oxidative phase of the pentose phosphate pathway, detailing its role as both a substrate and a product of the key enzymes transketolase and transaldolase. We present quantitative data on enzyme kinetics and metabolite concentrations, detailed experimental protocols for the analysis of PPP activity, and visual representations of the involved pathways and mechanisms to facilitate a deeper understanding of this vital metabolic nexus.

Introduction

The pentose phosphate pathway (PPP) is a cytosolic pathway that diverges from glycolysis at the level of glucose 6-phosphate. The PPP is comprised of two distinct phases: the oxidative phase, which is irreversible and responsible for the production of NADPH and the precursor for nucleotide synthesis, ribulose 5-phosphate; and the non-oxidative phase, which consists of a series of reversible sugar-phosphate interconversions.[1] The non-oxidative phase provides a critical link back to glycolysis through the production and consumption of fructose 6-phosphate and glyceraldehyde 3-phosphate.[2] This intricate connection allows the cell to dynamically modulate the output of the PPP to meet its specific requirements for NADPH, for reductive biosynthesis and antioxidant defense, and ribose 5-phosphate, for the synthesis of nucleotides and nucleic acids.[3][4]

β-D-fructose 6-phosphate, a central metabolite in glycolysis, plays a multifaceted role in the non-oxidative PPP. It can be generated from pentose phosphates, thereby returning carbon skeletons to the glycolytic pathway, or it can be utilized in the reverse direction to generate pentose phosphates when the demand for nucleotide precursors is high. This bidirectional flow is orchestrated by the enzymes transketolase and transaldolase, making F6P a critical determinant of the metabolic fate of glucose.

The Role of β-D-Fructose 6-Phosphate in the Non-Oxidative Pentose Phosphate Pathway

The non-oxidative phase of the PPP involves a series of reversible reactions that interconvert three-, four-, five-, six-, and seven-carbon sugar phosphates. β-D-fructose 6-phosphate is a key player in two of these reactions, catalyzed by transketolase and transaldolase.

Formation of Fructose 6-Phosphate

Fructose 6-phosphate is synthesized in the non-oxidative PPP through the action of two key enzymes:

-

Transketolase: This enzyme catalyzes the transfer of a two-carbon ketol unit from a ketose donor to an aldose acceptor. In one of the final steps of the non-oxidative PPP, transketolase transfers a two-carbon unit from xylulose 5-phosphate to erythrose 4-phosphate, yielding fructose 6-phosphate and glyceraldehyde 3-phosphate.[5]

-

Transaldolase: This enzyme catalyzes the transfer of a three-carbon dihydroxyacetone moiety from a ketose donor to an aldose acceptor. Transaldolase transfers this three-carbon unit from sedoheptulose 7-phosphate to glyceraldehyde 3-phosphate, resulting in the formation of fructose 6-phosphate and erythrose 4-phosphate.[6]

Utilization of Fructose 6-Phosphate

Conversely, when the cellular demand for pentose phosphates is high, fructose 6-phosphate, along with glyceraldehyde 3-phosphate from the glycolytic pathway, can be utilized to generate ribose 5-phosphate through the reversal of the non-oxidative PPP reactions.[1] This highlights the critical role of F6P as a flexible intermediate that can be directed into either glycolysis for energy production or the PPP for biosynthesis, depending on the metabolic state of the cell.

Quantitative Data

The following tables summarize key quantitative data related to the function of β-D-fructose 6-phosphate in the pentose phosphate pathway.

Table 1: Kinetic Parameters of Transaldolase and Transketolase

| Enzyme | Organism/Tissue | Substrate | Km (mM) | Vmax (µmol/min/mg) | Reference |

| Transaldolase | Rat Liver | Fructose 6-phosphate | 0.30 - 0.35 | - | [7] |

| Transaldolase | Hepatoma 3924A | Fructose 6-phosphate | 0.30 - 0.35 | - | [7] |

| Transaldolase | Methanocaldococcus jannaschii | Fructose 6-phosphate | 0.64 (25°C), 0.65 (50°C) | 1.0 (25°C), 12.0 (50°C) | [8] |

| Transketolase | Human | Fructose 6-phosphate | - | - | [9] |

Note: Comprehensive kinetic data for transketolase with fructose 6-phosphate as a direct substrate is limited in readily available literature, as its primary role in the forward pathway is the utilization of xylulose 5-phosphate and erythrose 4-phosphate to produce F6P.

Table 2: Intracellular Concentrations of Pentose Phosphate Pathway Intermediates

| Metabolite | Cell Type/Organism | Condition | Concentration (nmol/mg protein or as specified) | Reference |

| Fructose 6-phosphate | Leishmania major promastigotes | 95% O2 | ~1.5 (declining from ~12 at 5 min) | [10] |

| Fructose 6-phosphate | Leishmania major promastigotes | 10% O2 | ~6 (declining from ~8 at 5 min) | [10] |

| Glucose 6-phosphate | Leishmania major promastigotes | 95% O2 | ~5 (declining from ~12 at 5 min) | [10] |

| Glucose 6-phosphate | Saccharomyces cerevisiae V5 wild-type | Aerobic batch growth | ~1.5 - 2.5 µmol/g dry weight | [11] |

| Sedoheptulose 7-phosphate | Sinorhizobium meliloti | Growth on glucose | ~0.5 nmol/mg pellet weight | [12] |

| Ribose/Ribulose 5-phosphate | Sinorhizobium meliloti | Growth on glucose | ~1.0 nmol/mg pellet weight | [12] |

| Fructose 6-phosphate | A549 Lung Cancer Cells | - | Relative Flux (% of Glucose Uptake): ~85 (Glycolysis) | [13] |

| Fructose 6-phosphate | HCT116 Colon Cancer Cells | - | Relative Flux (% of Glucose Uptake): ~90 (Glycolysis) | [13] |

Experimental Protocols

Measurement of Transketolase Activity

Principle: The activity of transketolase can be determined by a coupled enzyme assay where the product glyceraldehyde 3-phosphate is converted by triosephosphate isomerase and glycerol-3-phosphate dehydrogenase, leading to the oxidation of NADH, which is monitored spectrophotometrically at 340 nm.

Protocol: A detailed protocol for a spectrophotometric transketolase activity assay can be found in the supplementary information of various research articles and commercial assay kits. A representative protocol involves the following steps:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer (pH 7.6), MgCl2, thiamine pyrophosphate (TPP), xylulose 5-phosphate, ribose 5-phosphate, NADH, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase.

-

Initiation of Reaction: The reaction is initiated by the addition of the enzyme sample (e.g., cell lysate).

-

Measurement: The decrease in absorbance at 340 nm is monitored over time using a spectrophotometer.

-

Calculation: The transketolase activity is calculated from the rate of NADH oxidation, using the molar extinction coefficient of NADH.

Measurement of Transaldolase Activity

Principle: The activity of transaldolase is measured in a coupled assay where the product, fructose 6-phosphate, is converted by phosphoglucose isomerase and glucose-6-phosphate dehydrogenase, leading to the reduction of NADP+ to NADPH, which is monitored at 340 nm.

Protocol:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing glycylglycine buffer (pH 7.7), erythrose 4-phosphate, sedoheptulose 7-phosphate, NADP+, phosphoglucose isomerase, and glucose-6-phosphate dehydrogenase.

-

Initiation of Reaction: The reaction is started by the addition of the transaldolase-containing sample.

-

Measurement: The increase in absorbance at 340 nm is recorded over time.

-

Calculation: The activity is calculated based on the rate of NADPH formation.

Quantification of Pentose Phosphate Pathway Metabolites using LC-MS

Principle: Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the sensitive and specific quantification of intracellular metabolites.

Protocol:

-

Metabolite Extraction: Cells or tissues are rapidly quenched to halt metabolic activity, and metabolites are extracted using a cold solvent mixture (e.g., methanol/water).

-

Chromatographic Separation: The extracted metabolites are separated using a suitable liquid chromatography method, such as reversed-phase or hydrophilic interaction liquid chromatography (HILIC).

-

Mass Spectrometry Detection: The separated metabolites are detected using a mass spectrometer, often a triple quadrupole instrument operating in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.

-

Quantification: Absolute quantification is achieved by using stable isotope-labeled internal standards for each metabolite of interest.

13C-Metabolic Flux Analysis (13C-MFA)

Principle: 13C-MFA is a sophisticated technique used to determine the rates (fluxes) of metabolic pathways in living cells. Cells are cultured in the presence of a 13C-labeled substrate (e.g., [1,2-13C2]glucose), and the distribution of the 13C label in downstream metabolites is analyzed by mass spectrometry or NMR.[14][15] This labeling pattern provides information about the relative activities of different pathways.[16]

Protocol:

-

Cell Culture with 13C-Tracer: Cells are cultured in a medium containing a specific 13C-labeled glucose tracer until a metabolic and isotopic steady state is reached.[17]

-

Metabolite Extraction and Analysis: Metabolites are extracted and the mass isotopomer distributions of key intermediates (e.g., amino acids derived from PPP intermediates, RNA ribose) are determined by GC-MS or LC-MS/MS.[18]

-

Computational Modeling: The experimental labeling data are fitted to a metabolic model of the central carbon metabolism to estimate the intracellular metabolic fluxes.

Visualizations

Caption: Interplay between Glycolysis and the Pentose Phosphate Pathway.

Caption: Catalytic mechanism of Transketolase.

Caption: Catalytic mechanism of Transaldolase.

Caption: Regulation of carbon flux through the PPP.

Conclusion

β-D-fructose 6-phosphate stands as a pivotal metabolite at the intersection of the pentose phosphate pathway and glycolysis. Its dual role as both a product and a substrate in the non-oxidative PPP, mediated by the enzymes transketolase and transaldolase, allows for a remarkable metabolic flexibility. This enables cells to fine-tune the production of NADPH and ribose 5-phosphate to meet their ever-changing physiological demands. For researchers in drug development, a thorough understanding of the regulation and kinetics of the enzymes that metabolize fructose 6-phosphate within the PPP is crucial for identifying potential therapeutic targets, particularly in diseases characterized by altered metabolic states, such as cancer and metabolic syndrome. The experimental protocols and quantitative data provided in this guide offer a foundational resource for further investigation into the intricate and vital role of β-D-fructose 6-phosphate in cellular metabolism.

References

- 1. med.libretexts.org [med.libretexts.org]

- 2. mcb.berkeley.edu [mcb.berkeley.edu]

- 3. m.youtube.com [m.youtube.com]

- 4. Overview of Pentose Phosphate Pathway - Creative Proteomics [metabolomics.creative-proteomics.com]

- 5. Transketolase - Wikipedia [en.wikipedia.org]

- 6. Transaldolase - Wikipedia [en.wikipedia.org]

- 7. Behavior of transaldolase (EC 2.2.1.2) and transketolase (EC 2.2.1.1) Activities in normal, neoplastic, differentiating, and regenerating liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Transaldolase of Methanocaldococcus jannaschii - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Crystal Structure of Human Transketolase and New Insights into Its Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Changes in intracellular levels of fructose 2,6-bisphosphate and several glycolytic intermediates in Leishmania major promastigotes as a function of pO2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. 13C Metabolic flux analysis in neurons utilizing a model that accounts for hexose phosphate recycling within the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 13c-Metabolic Flux Analysis of the Pentose Phosphate Pathway Using GC-MS Analysis of RNA and Glycogen | AIChE [proceedings.aiche.org]

- 17. benchchem.com [benchchem.com]

- 18. biorxiv.org [biorxiv.org]

An In-depth Technical Guide on the Structure and Stereoisomers of beta-D-Fructose 6-phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure, stereoisomerism, and key metabolic role of beta-D-fructose 6-phosphate (β-F6P). As a pivotal intermediate in glycolysis and other metabolic pathways, a thorough understanding of its chemical and stereochemical properties is crucial for researchers in biochemistry, drug development, and metabolic engineering. This document details the structural features of β-F6P, systematically explores its various stereoisomers, and presents its involvement in metabolic pathways. Furthermore, it includes detailed experimental protocols for the synthesis, purification, and structural characterization of this important biomolecule, supplemented with quantitative data and visual diagrams to facilitate comprehension and application in a research setting.

Introduction

This compound is a key metabolic intermediate found in virtually all living organisms.[1][2] It is a phosphorylated derivative of fructose and plays a central role in the glycolysis pathway, where it is synthesized from glucose 6-phosphate and subsequently phosphorylated to fructose 1,6-bisphosphate.[2] The stereochemistry and conformational flexibility of β-F6P are critical for its recognition and processing by various enzymes, making a detailed understanding of its structure essential for the study of metabolic regulation and the design of enzyme inhibitors. This guide aims to provide an in-depth technical resource on the structural and stereochemical aspects of β-F6P.

Chemical Structure of this compound

This compound is a six-carbon sugar (a hexose) that exists predominantly in a cyclic furanose form, a five-membered ring. The "beta" designation refers to the stereochemistry at the anomeric carbon (C2), where the hydroxyl group is oriented on the same side as the exocyclic CH₂OH group at C5 in the Haworth projection. The phosphate group is attached to the C6 hydroxyl group.

Molecular and Physicochemical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| Chemical Formula | C₆H₁₃O₉P |

| Average Molecular Weight | 260.1358 g/mol [1] |

| Monoisotopic Molecular Weight | 260.029718526 g/mol [1] |

| IUPAC Name | {[(2R,3S,4S,5R)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methoxy}phosphonic acid[1] |

| CAS Number | 643-13-0 |

| Physical State | Solid[3] |

| InChI Key | BGWGXPAPYGQALX-ARQDHWQXSA-N[1] |

Stereoisomers of D-Fructose 6-phosphate

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. The stereoisomerism of D-fructose 6-phosphate is complex due to the presence of multiple chiral centers.

Anomers

Anomers are a type of epimer that differ in configuration only at the anomeric carbon. In the case of fructose 6-phosphate, which cyclizes to form a hemiketal, the anomeric carbon is C2. The two anomers are:

-

This compound (β-F6P): The form where the hydroxyl group at the anomeric carbon (C2) is on the same side as the exocyclic C6 hydroxymethyl group in the Haworth projection. This is the biologically prevalent form in many metabolic pathways.[2]

-

alpha-D-fructose 6-phosphate (α-F6P): The form where the hydroxyl group at the anomeric carbon (C2) is on the opposite side of the exocyclic C6 hydroxymethyl group.

Enantiomers

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. The enantiomer of D-fructose 6-phosphate is L-fructose 6-phosphate. In L-fructose 6-phosphate, the stereochemistry at all chiral centers (C3, C4, and C5) is inverted relative to D-fructose 6-phosphate.

Diastereomers

Diastereomers are stereoisomers that are not mirror images of each other. This class includes epimers and other stereoisomers with different configurations at one or more, but not all, chiral centers.

Epimers are diastereomers that differ in configuration at only one chiral center. For D-fructose 6-phosphate, epimerization can occur at C3, C4, or C5.

-

C3 Epimer: D-Psicose 6-phosphate

-

C4 Epimer: D-Tagatose 6-phosphate

-

C5 Epimer: L-Sorbose 6-phosphate

Conformational Isomers

The five-membered furanose ring of this compound is not planar and can adopt several puckered conformations. The two most common conformations are the envelope (E) and twist (T) forms.[4] In the envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three. The flexibility of the furanose ring allows for interconversion between these conformations, which can be crucial for enzymatic recognition and catalysis.[4]

Metabolic Pathway Involvement: Glycolysis

This compound is a key intermediate in the glycolytic pathway. It is formed from glucose 6-phosphate by the enzyme phosphoglucose isomerase and is the substrate for phosphofructokinase-1, which catalyzes its phosphorylation to fructose 1,6-bisphosphate.

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol describes the synthesis of β-F6P from D-fructose and ATP using the enzyme hexokinase.

Materials:

-

D-Fructose

-

Adenosine triphosphate (ATP), disodium salt

-

Hexokinase (from Saccharomyces cerevisiae)

-

Tris-HCl buffer (1 M, pH 7.5)

-

Magnesium chloride (MgCl₂) (1 M)

-

Hydrochloric acid (HCl) (1 M)

-

Sodium hydroxide (NaOH) (1 M)

-

Deionized water

Procedure:

-

Reaction Mixture Preparation: In a suitable reaction vessel, prepare the reaction mixture with the following final concentrations: 50 mM D-fructose, 60 mM ATP, 100 mM Tris-HCl (pH 7.5), and 10 mM MgCl₂.

-

Enzyme Addition: Add hexokinase to a final concentration of approximately 1-2 units/mL.

-

Incubation: Incubate the reaction mixture at 30°C with gentle agitation. Monitor the reaction progress by measuring the consumption of ATP or the formation of ADP using a suitable assay (e.g., HPLC or a coupled enzyme assay). The reaction is typically complete within 2-4 hours.

-

Reaction Termination: Terminate the reaction by adding an equal volume of cold 0.6 M perchloric acid or by heating the mixture to 100°C for 2 minutes to denature the enzyme.

-

Neutralization: If acid was used to stop the reaction, neutralize the mixture by the dropwise addition of 5 M potassium carbonate (K₂CO₃) to a pH of approximately 7.0. The precipitated potassium perchlorate can be removed by centrifugation.

Purification by Ion-Exchange Chromatography

This protocol outlines the purification of the synthesized β-F6P using anion-exchange chromatography.

Materials:

-

Synthesized β-F6P solution

-

DEAE-Sephadex or similar anion-exchange resin

-

Triethylammonium bicarbonate (TEAB) buffer (1 M, pH 7.5)

-

Deionized water

-

Chromatography column

Procedure:

-

Column Preparation: Pack a chromatography column with the anion-exchange resin and equilibrate it with 10-20 column volumes of a low concentration TEAB buffer (e.g., 20 mM, pH 7.5).

-

Sample Loading: Apply the neutralized and clarified synthesis mixture to the top of the column.

-

Washing: Wash the column with the equilibration buffer to remove unbound and weakly bound impurities, such as unreacted fructose and ADP.

-

Elution: Elute the bound β-F6P using a linear gradient of TEAB buffer (e.g., from 20 mM to 500 mM, pH 7.5).[5]

-

Fraction Collection and Analysis: Collect fractions and analyze them for the presence of β-F6P using a suitable method, such as a phosphate assay or HPLC. Pool the fractions containing the purified product.

-

Desalting: Remove the TEAB buffer from the pooled fractions by repeated lyophilization with additions of deionized water.

NMR Spectroscopic Analysis

This protocol provides a general procedure for acquiring ¹H and ¹³C NMR spectra of β-F6P.

Materials:

-

Purified β-F6P

-

Deuterium oxide (D₂O, 99.9%)

-

NMR tubes

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of purified, lyophilized β-F6P in 0.5-0.7 mL of D₂O.

-

NMR Spectrometer Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Lock the spectrometer on the deuterium signal of D₂O.

-

Shim the magnetic field to achieve optimal resolution.

-

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical spectral width: 10-12 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Apply a water suppression pulse sequence if necessary.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical spectral width: 200-220 ppm.

-

Use a longer relaxation delay (e.g., 2-5 seconds) to ensure accurate integration if quantitative analysis is desired.

-

X-ray Crystallography

This protocol describes a general workflow for obtaining a crystal structure of a small molecule like β-F6P.

Materials:

-

Highly purified β-F6P

-

A variety of solvents for crystallization screening (e.g., water, ethanol, isopropanol, acetone)

-

Crystallization plates (e.g., 24- or 96-well)

-

Microscope

Procedure:

-

Crystallization Screening:

-

Prepare a concentrated stock solution of β-F6P in a suitable solvent (e.g., water).

-

Use a variety of crystallization techniques, such as vapor diffusion (hanging or sitting drop), slow evaporation, or solvent layering.

-

Screen a wide range of conditions by varying the precipitant type and concentration, pH, and temperature.

-

-

Crystal Growth Optimization:

-

Once initial crystals are obtained, optimize the conditions to grow larger, single crystals suitable for X-ray diffraction. This may involve fine-tuning the precipitant concentration, pH, or temperature.

-

-

Crystal Mounting and Data Collection:

-

Carefully mount a suitable crystal on a goniometer head.

-

Collect X-ray diffraction data at a controlled temperature (often cryogenic temperatures to minimize radiation damage).

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the atomic model against the experimental data to obtain the final, high-resolution structure.

-

Conclusion

This compound is a fundamentally important molecule in cellular metabolism. Its specific stereochemistry and conformational properties are intimately linked to its biological function. This technical guide has provided a detailed examination of the structure and stereoisomers of β-F6P, its role in glycolysis, and comprehensive protocols for its study. The information presented herein is intended to serve as a valuable resource for researchers engaged in the fields of biochemistry, drug discovery, and metabolic engineering, facilitating further investigation into the crucial roles of this central metabolite.

References

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0003971) [hmdb.ca]

- 2. Fructose 6-phosphate - Wikipedia [en.wikipedia.org]

- 3. This compound | C6H13O9P | CID 440641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Insights into Furanose Solution Conformations: Beyond the Two-State Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. med.unc.edu [med.unc.edu]

The Neuberg Ester: A Cornerstone in the Elucidation of Glycolysis

A Technical Guide on the Discovery, History, and Significance of Fructose-6-Phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of the Neuberg ester, now known as fructose-6-phosphate, by German biochemist Carl Neuberg in 1918 was a pivotal moment in the history of biochemistry.[1] This phosphorylated hexose was identified as a key intermediate in alcoholic fermentation, providing crucial evidence for the stepwise nature of metabolic pathways. This technical guide delves into the historical context of this discovery, the experimental approaches of the era, the biochemical significance of the Neuberg ester in glycolysis, and its lasting impact on our understanding of cellular metabolism.

Introduction: The Dawn of Modern Biochemistry

The early 20th century was a period of profound discovery in the field of biochemistry. The prevailing theory of vitalism—the idea that the processes of life were not governed by the laws of chemistry and physics—was steadily being dismantled. A significant blow to vitalism came in 1897, when Eduard Buchner demonstrated that cell-free yeast extracts could still ferment sugar into alcohol, proving that fermentation was a chemical process driven by enzymes.

Building on this, the work of Arthur Harden and William John Young led to the discovery of a heat-stable co-factor (cozymase, later identified as NAD+) and a phosphorylated sugar, the "Harden-Young ester" (fructose-1,6-bisphosphate). It was in this fertile scientific environment that Carl Neuberg, a pioneer often called the "father of modern biochemistry," made his significant contributions.[1] Neuberg's research focused on elucidating the chemical reactions of alcoholic fermentation, and in 1918, he identified another crucial intermediate: the Neuberg ester.[1]

The Discovery of the Neuberg Ester (Fructose-6-Phosphate)

Carl Neuberg's discovery of fructose-6-phosphate was a landmark achievement that further solidified the concept of a multi-step pathway for glucose metabolism.[1]

Identification and Chemical Structure

The Neuberg ester is fructose phosphorylated at the 6-hydroxy group.[2] The biologically active form is the β-D-isomer.[3] Neuberg's work established this compound as a distinct chemical entity from the previously discovered Harden-Young ester (fructose-1,6-bisphosphate).

| Compound Name | Common Name | Chemical Formula | Molar Mass ( g/mol ) |

| Fructose-6-phosphate | Neuberg ester | C₆H₁₃O₉P | 260.14 |

| Fructose-1,6-bisphosphate | Harden-Young ester | C₆H₁₄O₁₂P₂ | 340.12 |

Experimental Protocols of the Era

Preparation of Neuberg Ester by Mild Acid Hydrolysis

Neuberg prepared his ester through the mild acid hydrolysis of the Harden-Young ester (fructose-1,6-bisphosphate).[3] This process selectively removes the phosphate group from the C1 position.

Plausible Experimental Protocol:

-

Starting Material: A solution of the calcium or sodium salt of fructose-1,6-bisphosphate, prepared from yeast fermentation products.

-

Hydrolysis: The fructose-1,6-bisphosphate solution would be treated with a dilute mineral acid (e.g., sulfuric acid or hydrochloric acid) and gently warmed. The precise concentration of the acid and the temperature would have been critical to ensure selective hydrolysis of the C1 phosphate without significant degradation of the sugar backbone.

-

Neutralization and Precipitation: After a set time, the reaction would be stopped by neutralization with a base, such as barium hydroxide or calcium hydroxide. This would also serve to precipitate the inorganic phosphate released during hydrolysis as insoluble barium or calcium phosphate.

-

Isolation of Fructose-6-Phosphate: The desired fructose-6-phosphate would remain in the supernatant. It could then be precipitated by the addition of ethanol, in which the sugar phosphate is insoluble.

-

Purification: The crude precipitate of the fructose-6-phosphate salt would be redissolved in water and re-precipitated with ethanol to improve purity.

Analytical Methods in the Early 20th Century

Characterization of the newly isolated compound would have relied on the analytical techniques available at the time:

-

Elemental Analysis: Determination of the carbon, hydrogen, and phosphorus content to establish the empirical formula.

-

Sugar Chemistry: Classical methods for identifying sugars, such as the formation of osazones with phenylhydrazine, would have been employed to confirm the fructose backbone.

-

Phosphate Analysis: The amount of phosphate per mole of sugar would be determined by gravimetric or titrimetric methods after ashing the sample.

-

Fermentation Assays: The fermentability of the ester by yeast, both before and after more vigorous acid hydrolysis to release the free sugar, would have provided evidence of its identity as a hexose phosphate.

Caption: Logical workflow for the preparation and analysis of Neuberg ester.

Biochemical Significance and Neuberg's Fermentation Schemes

The discovery of the Neuberg ester was instrumental in shaping our understanding of glycolysis and fermentation. It demonstrated that the conversion of glucose to ethanol was not a single event but a sequence of reactions involving phosphorylated intermediates.

Role in Glycolysis

Fructose-6-phosphate is a central molecule in the glycolytic pathway. It is formed from glucose-6-phosphate by the enzyme phosphoglucose isomerase and is subsequently phosphorylated to fructose-1,6-bisphosphate by phosphofructokinase-1. This latter step is a major regulatory point of glycolysis.

Caption: The central role of Neuberg ester in the upper phase of glycolysis.

Neuberg's Three Forms of Fermentation

Neuberg's genius was not limited to the isolation of intermediates. He devised ingenious experiments using "trapping agents" to divert the normal course of fermentation and reveal its underlying chemistry. This led to his proposal of three forms of fermentation:

-

First Form: The normal alcoholic fermentation, yielding ethanol and carbon dioxide.

-

Second Form: In the presence of a trapping agent like sodium bisulfite, acetaldehyde is captured, preventing its reduction to ethanol. This leads to the accumulation of glycerol.

-

Third Form: Under alkaline conditions, the pathway is again altered, resulting in the production of ethanol, acetic acid, and glycerol.

These schemes were critical in identifying pyruvate and acetaldehyde as key intermediates downstream of the hexose phosphates and provided a comprehensive chemical map of fermentation that stood for decades.

Conclusion

The discovery of the Neuberg ester was more than the identification of a single molecule; it was a conceptual breakthrough that illuminated the intricate, stepwise nature of metabolic pathways. Carl Neuberg's work, characterized by meticulous chemical analysis, provided a foundational framework for the field of biochemistry. The central role of fructose-6-phosphate in glycolysis is a testament to the enduring significance of his discovery, a cornerstone upon which much of our current understanding of cellular energy metabolism is built. This pioneering work continues to inform research in metabolic regulation, drug development, and synthetic biology.

References

An In-depth Technical Guide to the Biochemical Properties of β-D-Fructose 6-Phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-D-Fructose 6-phosphate (β-F6P), also known as the Neuberg ester, is a pivotal metabolic intermediate in virtually all living organisms.[1][2] It is the β-anomer of fructose phosphorylated at the 6-hydroxyl group.[3][4] As a central hub in carbohydrate metabolism, β-F6P sits at the crossroads of glycolysis, gluconeogenesis, and the pentose phosphate pathway, making its regulation and enzymatic conversion critical for cellular energy homeostasis, biosynthesis, and redox balance.[4][5][6] This document provides a comprehensive overview of the biochemical properties of β-F6P, its role in metabolic signaling, and detailed experimental protocols for its study, tailored for professionals in research and drug development.

Physicochemical Properties

The fundamental chemical and physical characteristics of β-D-Fructose 6-phosphate are essential for understanding its behavior in biological systems and for developing analytical methodologies.

| Property | Value | Source(s) |

| Chemical Formula | C₆H₁₃O₉P | [2][3] |

| Average Molar Mass | 260.14 g/mol | [2][3] |

| Monoisotopic Mass | 260.029718526 Da | [3] |

| Water Solubility | 33.4 g/L (Predicted) | [1] |

| logP | -2.1 to -2.9 (Predicted) | [1] |

| pKa (Strongest Acidic) | 1.22 (Predicted) | [1] |

| pKa (Strongest Basic) | -3.5 (Predicted) | [1] |

| Physiological Charge | -2 | [1] |

| Polar Surface Area | 156.91 Ų (Predicted) | [1] |

| Collision Cross Section | 141.02 Ų ([M-H]⁻) | [7] |

| Formation Gibbs Energy | ΔfG' = -1297.7 ± 2.5 kJ/mol (Estimated) |

Role in Core Metabolic Pathways

β-F6P is a key substrate and product in three major metabolic pathways, with its flux being tightly controlled by enzymatic regulation.

Glycolysis and Gluconeogenesis

In glycolysis, β-F6P is formed from glucose 6-phosphate via isomerization and is the substrate for the committed step of the pathway, catalyzed by phosphofructokinase-1 (PFK-1).[2][8] Conversely, in gluconeogenesis, β-F6P is produced from fructose 1,6-bisphosphate by fructose-1,6-bisphosphatase (FBPase-1), a key rate-limiting step in glucose synthesis.[5] This substrate cycle allows for precise control over the direction of glucose metabolism.

Pentose Phosphate Pathway (PPP)

β-F6P is a critical link between glycolysis and the non-oxidative branch of the pentose phosphate pathway.[6] It can be synthesized from the PPP intermediates erythrose 4-phosphate and xylulose 5-phosphate. It can also be used, along with glyceraldehyde 3-phosphate, to regenerate pentose phosphates, demonstrating the pathway's flexibility in meeting cellular demands for NADPH and nucleotide precursors.[9][10]

Enzymology and Allosteric Regulation

The metabolic fate of β-F6P is dictated by the reciprocal regulation of PFK-1 and FBPase-1. This regulation is crucial for preventing futile cycling and ensuring that glycolysis and gluconeogenesis do not operate simultaneously at high rates.

-

Phosphofructokinase-1 (PFK-1): This key glycolytic enzyme is subject to complex allosteric regulation. It is inhibited by high levels of ATP (an indicator of high energy charge) and citrate.[11][12] Conversely, it is activated by AMP (an indicator of low energy charge) and, most potently, by fructose 2,6-bisphosphate (F2,6BP), a powerful signaling molecule whose concentration is hormonally controlled.[12][13][14]

-

Fructose-1,6-bisphosphatase (FBPase-1): The primary regulatory enzyme of gluconeogenesis, FBPase-1, is allosterically inhibited by AMP and F2,6BP.[5][14] This ensures that when glycolytic flux is high (signaled by F2,6BP), gluconeogenesis is suppressed.

| Enzyme | Substrates | Products | Activators | Inhibitors | Organism (Example) | K½ for F6P (mM) |

| PFK-1 | F6P, ATP | F1,6BP, ADP | AMP, F2,6BP | ATP, Citrate | T. circumcincta | 0.35 - 0.75 |

| FBPase-1 | F1,6BP, H₂O | F6P, Pi | ATP | AMP, F2,6BP | N/A | N/A |

K½ values for PFK-1 from Teladorsagia circumcincta vary with ATP concentration.[11]

Experimental Protocols

Accurate quantification of β-F6P and the activity of its related enzymes are fundamental for metabolic research.

Quantification of β-D-Fructose 6-Phosphate

Method: Spectrophotometric Endpoint Determination [15]

This method relies on a coupled enzyme assay where the amount of β-F6P is determined by the total production of NADPH, measured by the change in absorbance at 340 nm.

Principle:

-

β-F6P is isomerized to Glucose 6-Phosphate (G6P) by Phosphoglucose Isomerase (PGI).

-

G6P is oxidized by Glucose-6-Phosphate Dehydrogenase (G6PDH), which stoichiometrically reduces NADP⁺ to NADPH.

Reagents:

-

Assay Buffer: 300 mM Triethanolamine HCl, pH 7.6.

-

MgCl₂ Solution: 300 mM.

-

NADP⁺ Solution: 20 mM (prepare fresh).

-

Enzyme 1 (PGI): 100 units/mL solution in cold assay buffer.

-

Enzyme 2 (G6PDH): 100 units/mL solution in cold assay buffer.

-

Sample: Deproteinated cell or tissue extract.

Procedure:

-

Prepare a reaction mixture in a cuvette containing Assay Buffer, MgCl₂ solution, and NADP⁺ solution.

-

Add the sample to the "Test" cuvette and an equal volume of water to the "Blank" cuvette.

-

Add G6PDH enzyme solution to both cuvettes to consume any endogenous G6P in the sample. Mix and incubate until the reaction is complete (stable A₃₄₀ reading).

-

Record the initial absorbance (A₁).

-

Initiate the primary reaction by adding the PGI enzyme solution to both cuvettes.

-

Mix by inversion and incubate at 25°C for approximately 10-15 minutes, or until the reaction proceeds to completion (A₃₄₀ is stable).

-

Record the final absorbance (A₂).

-

Calculate the change in absorbance (ΔA = A₂ - A₁) for both Test and Blank. The concentration of β-F6P is proportional to (ΔA_Test - ΔA_Blank) using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).

Phosphofructokinase (PFK) Activity Assay

Method: Coupled Colorimetric Assay

This assay measures PFK activity by quantifying the ADP produced, which is coupled to the generation of a chromophore.

Principle:

-

PFK converts F6P and ATP to F1,6BP and ADP.

-

An enzyme mix uses the ADP to generate NADH.

-

NADH reduces a colorless probe, producing a colored product with absorbance at 450 nm. The rate of color formation is proportional to PFK activity.

Procedure:

-

Sample Preparation: Homogenize ~20 mg of tissue or 2 x 10⁶ cells in ice-cold PFK Assay Buffer. Centrifuge at 13,000 x g for 10 minutes to remove insoluble material.

-

Reaction Mix: Prepare a master mix containing PFK Assay Buffer, PFK Substrate (F6P), ATP, PFK Enzyme Mix, and PFK Developer.

-

Assay:

-

Add the prepared sample to wells in a 96-well plate.

-

For background control, prepare parallel samples without the PFK Substrate.

-

Add the Reaction Mix to initiate the reaction.

-

Immediately measure absorbance at 450 nm in a kinetic mode at 37°C, taking readings every 5 minutes.

-

-

Calculation: Determine the rate of change in absorbance (ΔA₄₅₀/minute). Convert this rate to PFK activity (e.g., nmol/min/mg protein) using a standard curve generated with NADH. One unit of PFK generates 1.0 µmole of NADH per minute at pH 7.4 and 37°C.

Fructose-1,6-bisphosphatase (FBPase) Activity Assay

Method: Coupled Colorimetric Assay [16]

This assay measures FBPase activity by quantifying the F6P produced, which is coupled to a colorimetric reaction.

Principle:

-

FBPase hydrolyzes Fructose 1,6-bisphosphate to produce β-F6P and inorganic phosphate.

-

The resulting β-F6P enters an enzyme-coupled reaction that reduces a chromophore, which can be measured at OD 450 nm.

Procedure:

-

Sample Preparation: Homogenize tissue or cells in FBP Assay Buffer. Centrifuge to clarify the lysate.

-

Reaction Mix: Prepare a master mix containing FBP Assay Buffer, FBP Substrate (F1,6BP), FBP Converter, and FBP Developer.

-

Assay:

-

Add the sample to wells in a 96-well plate.

-

Prepare a background control for each sample by omitting the FBP Substrate.

-

Add the Reaction Mix to start the reaction.

-

Measure absorbance at 450 nm in kinetic mode for 5-60 minutes at 37°C.

-

-

Calculation: Calculate the rate of change in absorbance (ΔA₄₅₀/minute) after subtracting the background rate. Determine FBPase activity by comparing the rate to an F6P standard curve.

Relevance in Drug Development

The central role of β-F6P metabolism makes the enzymes that regulate its concentration attractive targets for therapeutic intervention.

-

Type 2 Diabetes: FBPase-1 is a key gluconeogenic enzyme. Inhibiting FBPase-1 is a therapeutic strategy to lower hepatic glucose production and improve insulin sensitivity, making it a target for the development of new anti-diabetic drugs.[16][17]

-

Oncology: Many cancer cells exhibit high rates of glycolysis (the Warburg effect). PFK-1 activity is often elevated in tumors to support rapid proliferation.[18][19] Therefore, targeting PFK-1 or its regulatory pathways is an active area of cancer drug discovery. Conversely, the loss of the gluconeogenic enzyme FBP1 has been linked to poor prognosis in several cancers, suggesting a complex role for this metabolic axis in tumorigenesis.[20]

References

- 1. Showing Compound this compound (FDB023276) - FooDB [foodb.ca]

- 2. Fructose 6-phosphate - Wikipedia [en.wikipedia.org]

- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0003971) [hmdb.ca]

- 4. P. aeruginosa Metabolome Database: this compound (PAMDB000547) [pseudomonas.umaryland.edu]

- 5. jackwestin.com [jackwestin.com]

- 6. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]

- 7. This compound | C6H13O9P | CID 440641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Glucose-6 Phosphate, a Central Hub for Liver Carbohydrate Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pentose Phosphate Pathway Reactions in Photosynthesizing Cells | MDPI [mdpi.com]

- 10. The pentose phosphate pathway in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The kinetics and regulation of phosphofructokinase from Teladorsagia circumcincta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ir.library.louisville.edu [ir.library.louisville.edu]

- 13. pnas.org [pnas.org]

- 14. Molecular basis of the Fructose-2,6-bisphosphatase reaction of PFKFB3: Transition state and the C-terminal function - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. store.genprice.com [store.genprice.com]

- 17. Separation and quantitation of fructose-6-phosphate and fructose-1 ,6-diphosphate by LC-ESI-MS for the evaluation of fructose-1,6-biphosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. cohesionbio.com [cohesionbio.com]

- 19. scispace.com [scispace.com]

- 20. The role of fructose 1,6-bisphosphate-mediated glycolysis/gluconeogenesis genes in cancer prognosis | Aging [aging-us.com]

The Synthesis and Degradation of beta-D-Fructose 6-Phosphate: A Central Nexus in Cellular Metabolism

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Beta-D-fructose 6-phosphate (F6P) is a pivotal metabolic intermediate situated at the crossroads of several major pathways, including glycolysis, gluconeogenesis, and the pentose phosphate pathway. The regulation of its synthesis and degradation is critical for maintaining cellular energy homeostasis and providing precursors for biosynthesis. This technical guide provides a comprehensive overview of the in vivo synthesis and degradation of F6P, with a focus on the key enzymes, regulatory mechanisms, quantitative data, and detailed experimental protocols relevant to researchers, scientists, and drug development professionals.

Core Pathways of F6P Metabolism

The intracellular concentration of this compound is primarily governed by the activities of two key enzymes: Phosphofructokinase-1 (PFK-1), which catalyzes its conversion to fructose-1,6-bisphosphate in the committed step of glycolysis, and Fructose-1,6-bisphosphatase-1 (FBPase-1), which mediates the reverse reaction in gluconeogenesis.[1]

Synthesis of this compound

In the context of glycolysis, F6P is synthesized from glucose-6-phosphate (G6P) by the enzyme phosphoglucose isomerase.[1] The primary regulated step for the forward flux from F6P is its phosphorylation to fructose-1,6-bisphosphate (F1,6BP) by Phosphofructokinase-1 (PFK-1) . This irreversible reaction is a major control point of glycolysis.[2][3]

Degradation of this compound

Conversely, during gluconeogenesis, F6P is produced from fructose-1,6-bisphosphate by the action of Fructose-1,6-bisphosphatase-1 (FBPase-1) .[1][4] This hydrolytic reaction is also a key regulatory step, ensuring that glycolysis and gluconeogenesis do not occur simultaneously in a futile cycle.

Quantitative Data

A thorough understanding of the kinetics and intracellular concentrations of the key enzymes and metabolites is crucial for comprehending the regulation of F6P metabolism.

Enzyme Kinetic Parameters

The following tables summarize the kinetic parameters for mammalian PFK-1 and FBPase-1.

| Enzyme | Substrate | Organism/Tissue | Km (µM) | Reference |

| Phosphofructokinase-1 | Fructose-6-phosphate | Rabbit Muscle | 410 | [5] |

| Phosphofructokinase-1 | Fructose-6-phosphate | Human Platelet | 800 | [3] |

| Phosphofructokinase-1 | ATP | B. stearophilus | 20 - 32 | [6] |

| Phosphofructokinase-1 | ATP | Human Platelet | - | [7] |

| Enzyme | Substrate | Organism/Tissue | Km (µM) | Reference |

| Fructose-1,6-bisphosphatase-1 | Fructose-1,6-bisphosphate | Human Muscle | 0.77 | |

| Fructose-1,6-bisphosphatase-1 | Fructose-1,6-bisphosphate | Rat Liver | - | [8] |

| Enzyme | Inhibitor | Organism/Tissue | Ki (µM) | Reference |

| Phosphofructokinase-1 | ATP | Human Platelet | >500 | [7] |

| Fructose-1,6-bisphosphatase-1 | AMP | - | - | [4] |

| Fructose-1,6-bisphosphatase-1 | Fructose-2,6-bisphosphate | Rat Liver | 0.5 | [8] |

| Fructose-1,6-bisphosphatase-1 | Fructose-2,6-bisphosphate | Human Muscle | 0.13 |

In Vivo Metabolite Concentrations

The physiological concentrations of F6P and its related metabolites provide context for the kinetic data.

| Metabolite | Tissue | Concentration (nmol/g wet weight) | Reference |

| Fructose-6-phosphate | Rat Liver | 15 - 30 | [9] |

| Fructose-1,6-bisphosphate | Rat Liver | 5 - 15 | [9] |

| Fructose-1,6-bisphosphate | Rat Brain | ~20 | [10] |

Regulation of F6P Synthesis and Degradation

The synthesis and degradation of F6P are tightly regulated by a complex interplay of allosteric effectors and hormonal signaling, ensuring that the metabolic flux is directed according to the cell's energetic needs.

Allosteric Regulation

Phosphofructokinase-1 (PFK-1) is a key regulatory enzyme of glycolysis and is subject to allosteric inhibition by high levels of ATP, indicating an energy-rich state.[2] Conversely, AMP, a signal of low energy, allosterically activates PFK-1.[2] The most potent allosteric activator of PFK-1 is fructose-2,6-bisphosphate (F2,6BP) , which increases the affinity of PFK-1 for F6P and overcomes the inhibitory effect of ATP.[11]

Fructose-1,6-bisphosphatase-1 (FBPase-1) , the counteracting enzyme in gluconeogenesis, is allosterically inhibited by AMP and fructose-2,6-bisphosphate.[4][12] This reciprocal regulation by F2,6BP is a critical mechanism that prevents a futile cycle of glycolysis and gluconeogenesis.[12]

Hormonal Regulation

The hormones insulin and glucagon play a crucial role in regulating F6P metabolism, primarily by controlling the intracellular concentration of the key allosteric effector, fructose-2,6-bisphosphate. The synthesis and degradation of F2,6BP are catalyzed by a bifunctional enzyme, phosphofructokinase-2/fructose-2,6-bisphosphatase (PFK-2/FBPase-2) .

-

Insulin: Released in response to high blood glucose, insulin activates a phosphatase that dephosphorylates the PFK-2/FBPase-2 enzyme. This dephosphorylation activates the PFK-2 kinase activity and inhibits the FBPase-2 phosphatase activity, leading to an increase in F2,6BP levels. The elevated F2,6BP then stimulates PFK-1 and inhibits FBPase-1, promoting glycolysis.

-

Glucagon: Secreted during periods of low blood glucose, glucagon activates protein kinase A (PKA), which phosphorylates the PFK-2/FBPase-2 enzyme. Phosphorylation activates the FBPase-2 domain and inhibits the PFK-2 domain, resulting in a decrease in F2,6BP levels. The reduced F2,6BP concentration alleviates the inhibition of FBPase-1 and reduces the activation of PFK-1, thereby favoring gluconeogenesis.

Experimental Protocols

Accurate measurement of the activity of PFK-1 and FBPase-1 is essential for studying the regulation of F6P metabolism. Continuous spectrophotometric assays are commonly employed for this purpose.

Continuous Spectrophotometric Assay for Phosphofructokinase-1 (PFK-1) Activity

This assay measures the production of ADP, which is coupled to the oxidation of NADH, resulting in a decrease in absorbance at 340 nm.

Principle:

The ADP produced by the PFK-1 reaction is used by pyruvate kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate. Pyruvate is then reduced to lactate by lactate dehydrogenase (LDH), a reaction that consumes NADH.

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, 5 mM MgCl₂, 1 mM DTT

-

Fructose-6-phosphate solution

-

ATP solution

-